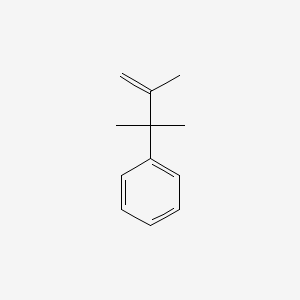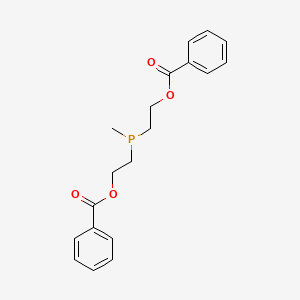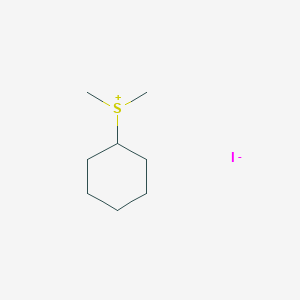
Bis(pentafluorophenyl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentafluorophenyl)ethane-1,2-dione is a compound known for its unique chemical structure and properties. It features two pentafluorophenyl groups attached to an ethane-1,2-dione backbone. This compound is of interest in various fields of chemistry due to its electron-withdrawing pentafluorophenyl groups, which impart distinct reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pentafluorophenyl)ethane-1,2-dione typically involves the reaction of pentafluorobenzene with ethane-1,2-dione under specific conditions. One common method includes the use of a strong base to deprotonate the ethane-1,2-dione, followed by nucleophilic substitution with pentafluorobenzene. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Bis(pentafluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can yield different derivatives of the original compound.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Bis(pentafluorophenyl)ethane-1,2-dione has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which Bis(pentafluorophenyl)ethane-1,2-dione exerts its effects involves its interaction with molecular targets through its electron-withdrawing pentafluorophenyl groups. These groups can stabilize transition states and intermediates, facilitating various chemical reactions. The pathways involved often include coordination with metal centers in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar compound used in coordination chemistry but with diphenyl groups instead of pentafluorophenyl groups.
1,2-Bis(dicyclohexylphosphino)ethane: Another related compound with dicyclohexyl groups.
Uniqueness
Bis(pentafluorophenyl)ethane-1,2-dione is unique due to its pentafluorophenyl groups, which provide strong electron-withdrawing effects. This makes it particularly valuable in catalysis and coordination chemistry, where such properties are desirable for stabilizing reactive intermediates and enhancing reaction rates.
Properties
CAS No. |
19555-07-8 |
|---|---|
Molecular Formula |
C14F10O2 |
Molecular Weight |
390.13 g/mol |
IUPAC Name |
1,2-bis(2,3,4,5,6-pentafluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14F10O2/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)14(26)2-5(17)9(21)12(24)10(22)6(2)18 |
InChI Key |
DIDVLGUIGXFFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


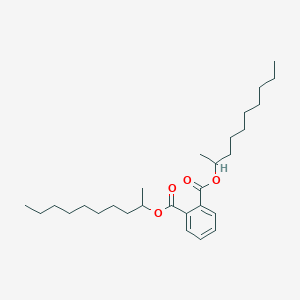
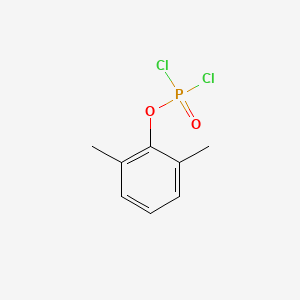
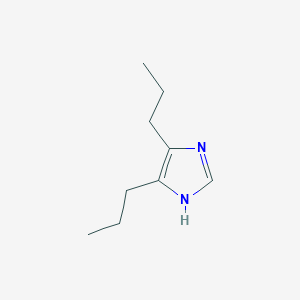
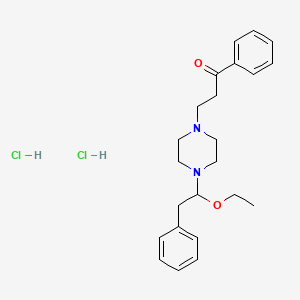
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)

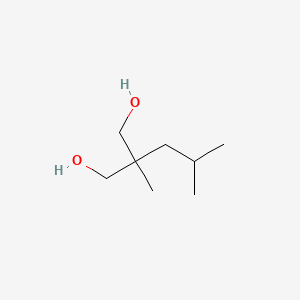
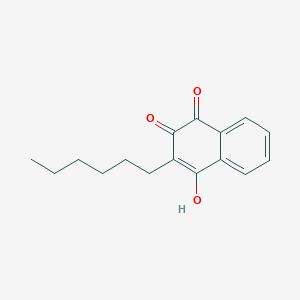
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)

![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
